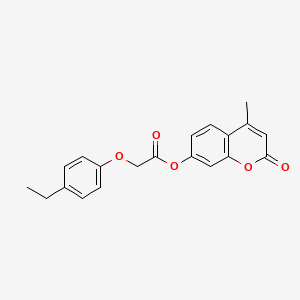

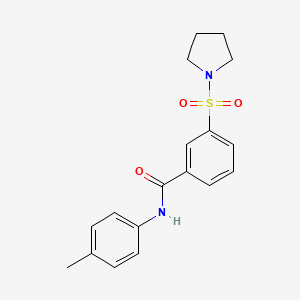

![molecular formula C18H21N5O4 B5537295 2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537295.png)

2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Introduction and Synthesis Analysis :

- A study by Yang et al. (2015) outlines an efficient synthesis route for 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives, which may provide insights into the synthesis of similar compounds, including the one you're interested in (Yang et al., 2015).

Molecular Structure Analysis :

- The research conducted by Yoon et al. (2012) on ethyl 2-[4-(morpholin-4-yl)phenyl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-1,3-benzimidazole-5-carboxylate monohydrate might provide valuable insights into the molecular structure analysis of similar compounds (Yoon et al., 2012).

Chemical Reactions and Properties :

- Halim and Ibrahim (2022) investigated the chemical reactions and properties of a novel compound, which might be relevant for understanding similar chemical structures and their behaviors (Halim & Ibrahim, 2022).

Physical Properties Analysis :

- The study by Gumus et al. (2018) on the structural features of a complex molecule can be used to infer the physical properties of related compounds (Gumus et al., 2018).

Chemical Properties Analysis :

- Research by Ife et al. (1989) on 2-arylimidazo[1,2-a]pyridines offers insights into the chemical properties of compounds with similar structures (Ife et al., 1989).

Applications De Recherche Scientifique

Synthesis Methods and Chemical Transformations

Ga(OTf)3-promoted Synthesis : An efficient route to synthesize 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives starting from ethyl α-benzotriazolyl-α-morpholinoacetate has been developed. This method sets the stage for wide applications in synthesizing imidazo[1,2-a]pyridines based on privileged structures (Yang et al., 2015).

Novel Synthesis of Benzodifuranyl and Related Compounds : A study presents the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic agents. This research highlights the potential for creating compounds with significant pharmacological properties (Abu‐Hashem et al., 2020).

Palladium-Catalyzed Cyclization/Carbonylation : An efficient synthetic protocol has been developed for preparing 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones from N-allylamides of 2-iodobenzoic acids. This method involves an intramolecular Pd-catalyzed carbon–carbon bond formation, followed by an alkoxycarbonylation process, demonstrating a direct route to complex heterocyclic structures (Ardizzoia et al., 2008).

Biological Activities and Applications

Antiproliferative Activities : Synthesis and in vitro antiproliferative activity of new 2-thioxoimidazo[4,5-b]pyridine derivatives were explored. Mannich bases derived from 1-arylamino-6-halogeno-2-thioxoimidazo[4,5-b]pyridines and secondary amines like morpholine, piperidine, and others, were screened against human cancer and mouse fibroblast cell lines. This study underscores the role of these compounds in medicinal chemistry and their potential for further biological evaluation (Nowicka et al., 2015).

Antitubercular Activity of Novel Mannich Bases : Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles were synthesized and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv. This research highlights the significance of structural modifications in enhancing the pharmacological activity of compounds, indicating the importance of such chemical entities in developing new therapeutics (Badiger & Khazi, 2013).

Propriétés

IUPAC Name |

[2-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholin-4-yl]-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4/c1-12-3-4-16-19-14(10-23(16)8-12)18(24)22-5-6-26-13(9-22)7-17-20-15(11-25-2)21-27-17/h3-4,8,10,13H,5-7,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHCMDDZGBIWLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)N3CCOC(C3)CC4=NC(=NO4)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

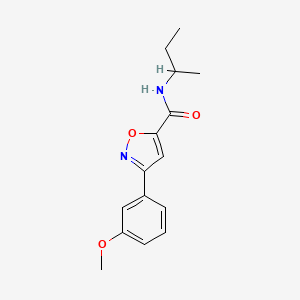

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)

![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)

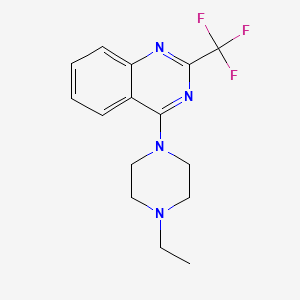

![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)

![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)

![2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)

![1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide dihydrochloride](/img/structure/B5537273.png)

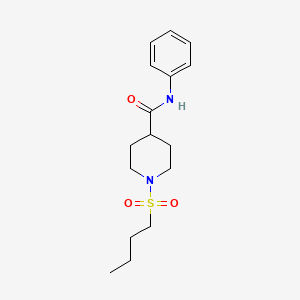

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide](/img/structure/B5537305.png)